molecular formula C20H17N3O B11257498 5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11257498
M. Wt: 315.4 g/mol
InChI Key: YOLLQGYXIDQHDC-UHFFFAOYSA-N
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Description

5-benzyl-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrazine core with benzyl and methylphenyl substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with 4-methylphenyl ketone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-benzyl-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-benzyl-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), reducing inflammation . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and methylphenyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

5-benzyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C20H17N3O/c1-15-7-9-17(10-8-15)18-13-19-20(24)22(11-12-23(19)21-18)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3

InChI Key

YOLLQGYXIDQHDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4

Origin of Product

United States

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